4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole core, which is known for its diverse biological activities, and a dichlorophenoxy moiety, which is often associated with herbicidal properties.
Preparation Methods
The synthesis of 4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. This intermediate is typically synthesized by reacting 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as potassium carbonate . The resulting dichlorophenoxyacetic acid is then further reacted with thiosemicarbazide and phosphoryl chloride to form the desired intermediate .
The final step involves the condensation of the dichlorophenoxy intermediate with a furylmethylidene amino compound under reflux conditions in an appropriate solvent, such as ethanol . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenoxy moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The dichlorophenoxy moiety is known to disrupt cellular processes in plants by mimicking natural plant hormones, leading to uncontrolled growth and eventual plant death . In biological systems, the compound may inhibit key enzymes or interfere with DNA replication, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar compounds to 4-[((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives and dichlorophenoxy compounds. For example:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy moiety.
Pyrazole derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone, which exhibit various biological activities including anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
4-[[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O3/c1-3-8-23-20(27)19-18(11-25-26(19)2)24-10-14-4-5-15(29-14)12-28-13-6-7-16(21)17(22)9-13/h4-7,9-11H,3,8,12H2,1-2H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQBBVVPRWLKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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